molecular formula C11H13IS B8492181 1-(Cyclopentylthio)-3-iodobenzene

1-(Cyclopentylthio)-3-iodobenzene

Cat. No. B8492181
M. Wt: 304.19 g/mol
InChI Key: IQOFVDLEGAQLTF-UHFFFAOYSA-N
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Patent
US07442839B2

Procedure details

To a solution of 1-(cyclopentylthio)-3-bromobenzene (3.6 g) in dry THF (40 ml) at −60° under nitrogen was added n-butyl lithium (10 ml, 1.6M in hexanes). After stirring for 15 min a solution of iodine (4.3 g) in dry THF (30 ml) was added dropwise and the solution was allowed to warm to 0°. Wet THF was added to the brown solution, followed by aqueous sodium sulphite. The resulting colourless solution was extracted with diethyl ether and the combined organic extracts were washed with water, brine and dried (Na2SO4). The solvent was evaporated and the residue was purified by column chromatography on silica using cydohexane as eluant. This gave the title compound (1.8 g). LCMS RT=4. 1 min
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1([S:6][C:7]2[CH:12]=[CH:11][CH:10]=[C:9](Br)[CH:8]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1.C([Li])CCC.[I:19]I.S([O-])([O-])=O.[Na+].[Na+]>C1COCC1>[CH:1]1([S:6][C:7]2[CH:12]=[CH:11][CH:10]=[C:9]([I:19])[CH:8]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
C1(CCCC1)SC1=CC(=CC=C1)Br
Name
Quantity
10 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.3 g
Type
reactant
Smiles
II
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 0°
EXTRACTION
Type
EXTRACTION
Details
The resulting colourless solution was extracted with diethyl ether
WASH
Type
WASH
Details
the combined organic extracts were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)SC1=CC(=CC=C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: CALCULATEDPERCENTYIELD 42.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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